molecular formula C26H22N4O2 B2578361 N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900289-11-4

N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2578361
CAS No.: 900289-11-4
M. Wt: 422.488
InChI Key: QPMBNSZBOFFGSD-UHFFFAOYSA-N
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Description

N,1-Dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a polycyclic heterocyclic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This scaffold is characterized by fused pyridine, pyrrole, and pyrimidine rings, with substitutions at the N1, C7, and carboxamide positions. The compound is synthesized via multi-step condensation reactions, as outlined in and , involving:

Core formation: Reaction of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl glycinate esters under reflux conditions .

Carboxamide functionalization: Hydrolysis of methyl esters to carboxylic acids, followed by coupling with amines to introduce the carboxamide group .

The N1 and N2 benzyl groups, along with the C7 methyl substituent, confer unique steric and electronic properties, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name

N,6-dibenzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-18-12-13-23-28-24-21(26(32)30(23)16-18)14-22(29(24)17-20-10-6-3-7-11-20)25(31)27-15-19-8-4-2-5-9-19/h2-14,16H,15,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMBNSZBOFFGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl derivatives with pyrrolopyrimidine precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms can be employed to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are integrated into the production process to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks.

Biology: Biologically, N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biomolecules, influencing biological pathways and processes.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may exhibit antiviral, antibacterial, or anticancer activities, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. It may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name N1 Substituent C7/C9 Substituent Carboxamide Group Molecular Weight (g/mol) Reference
N,1-Dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (Target) Benzyl C7-methyl N-Benzyl Not reported
1-Benzyl-7-methyl-N-(1-naphthyl)-4-oxo-1,4-dihydropyrido[...]carboxamide Benzyl C7-methyl N-(1-Naphthyl) Not reported
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[...]carboxamide Benzyl C7-methyl N-(4-Methylphenyl) 422.48
N-(2-Ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[...]carboxamide Methyl C9-methyl N-(2-Ethylphenyl) 360.417
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[...]carboxamide 3-Methoxypropyl C9-methyl N-(3-Methoxypropyl) Not reported

Key Observations :

  • Molecular weight : Bulky aryl carboxamide groups (e.g., 1-naphthyl in , 4-methylphenyl in ) increase molecular weight compared to alkyl substituents (e.g., 3-methoxypropyl in ).
  • Solubility : Alkyl carboxamide derivatives (e.g., 3-methoxypropyl in ) likely exhibit improved aqueous solubility over aryl-substituted analogs due to reduced hydrophobicity.

Pharmacological Activities

Antibiofilm Activity ()

1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides with alkyl/aryl N-substituents demonstrate antibiofilm activity against Gram-positive bacteria.

Antimycobacterial Activity ()

The compound N-[3-(1H-imidazol-1-yl)propyl]-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[...]carboxamide inhibits Mycobacterium smegmatis (MIC = 50 µg/mL) and MDR-Mycobacterium tuberculosis (MIC = 20 µg/mL). Its imidazole-propyl carboxamide group likely facilitates binding to the Ag85C enzyme, a key cell wall biosynthesis target . The target compound’s dibenzyl groups may hinder similar interactions due to steric bulk.

Biological Activity

N,1-Dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C26H22N4O2 and a molecular weight of 422.488 g/mol. Its structure includes multiple heterocyclic rings and functional groups that contribute to its biological properties. The presence of two benzyl groups enhances its lipophilicity, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes or receptors through non-covalent interactions. For instance, it has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 effectively, which is crucial for viral replication. Molecular docking studies indicate that the compound binds favorably within the active site of Mpro, showcasing potential as an antiviral agent against COVID-19 .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibited over 90% inhibition of SARS-CoV-2 viral growth at specific concentrations while showing minimal cytotoxic effects on Vero cells . The structure-based design and synthesis of these derivatives were aimed at enhancing their potency against viral targets.

Cytotoxicity Studies

In addition to antiviral activity, the compound's cytotoxic effects have been evaluated against various cancer cell lines. The results indicated selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is critical for developing therapeutic agents that minimize side effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideContains chloro substituentEnhanced reactivity and interaction with biological targets
N,N-Dibenzyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideDibenzyl groupsIncreased lipophilicity compared to other derivatives
1-Methyl-4-oxo-N-(3-methylphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideDifferent methyl substitution patternsVariations in pharmacological properties

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